2-methoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide 2-methoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 361172-01-2
VCID: VC6381446
InChI: InChI=1S/C25H21N3O3S/c1-30-23-10-6-5-9-20(23)25(29)26-24-21-15-32-16-22(21)27-28(24)17-11-13-19(14-12-17)31-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,26,29)
SMILES: COC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC5=CC=CC=C5
Molecular Formula: C25H21N3O3S
Molecular Weight: 443.52

2-methoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

CAS No.: 361172-01-2

Cat. No.: VC6381446

Molecular Formula: C25H21N3O3S

Molecular Weight: 443.52

* For research use only. Not for human or veterinary use.

2-methoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide - 361172-01-2

Specification

CAS No. 361172-01-2
Molecular Formula C25H21N3O3S
Molecular Weight 443.52
IUPAC Name 2-methoxy-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Standard InChI InChI=1S/C25H21N3O3S/c1-30-23-10-6-5-9-20(23)25(29)26-24-21-15-32-16-22(21)27-28(24)17-11-13-19(14-12-17)31-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,26,29)
Standard InChI Key VJBLVQBSNTXVNV-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC5=CC=CC=C5

Introduction

The compound 2-methoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic molecule that has garnered attention for its potential applications in pharmaceutical and chemical research. Despite the lack of specific information directly related to this compound in the provided search results, we can infer its properties and potential uses based on similar compounds and general trends in organic chemistry.

Synthesis and Preparation

The synthesis of such compounds typically involves multi-step reactions starting from commercially available precursors. For similar thienopyrazole derivatives, synthesis often begins with the formation of the thienopyrazole core, followed by the introduction of the phenoxy and methoxy groups through various coupling reactions.

Steps for Synthesis:

  • Formation of Thienopyrazole Core: This involves the condensation of appropriate thiophene and pyrazole precursors.

  • Introduction of Phenoxy Group: Typically achieved through nucleophilic substitution or cross-coupling reactions.

  • Attachment of Methoxy Group: Often involves methylation reactions using methylation agents.

  • Formation of Benzamide Moiety: Involves the reaction with benzoyl chloride or similar reagents.

Biological Activity and Potential Applications

Compounds with similar structures have shown potential in various biological activities, including anti-inflammatory and anticancer properties. The presence of the thienopyrazole core and the phenoxy group may contribute to its interaction with biological targets.

Biological ActivityPotential Application
Anti-inflammatoryTreatment of inflammatory diseases
AnticancerCancer therapy, particularly targeting specific pathways

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